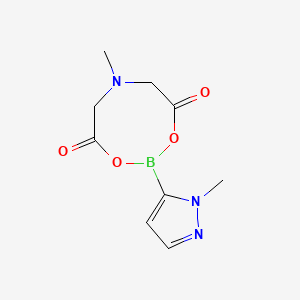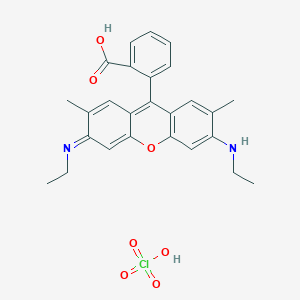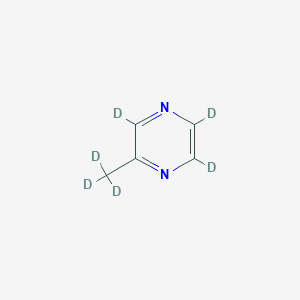
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate is a calcium salt of a hexanoic acid derivative. This compound is known for its unique structure, which includes multiple hydroxyl groups, making it highly soluble in water. It is often used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate typically involves the reaction of calcium hydroxide with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. The reaction is carried out in an aqueous medium at controlled temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where calcium hydroxide and (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and drying processes to obtain the final hydrated product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
The major products formed from these reactions include various derivatives of hexanoic acid, such as ketones, aldehydes, alcohols, and halides.
Wissenschaftliche Forschungsanwendungen
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in cellular processes and as a potential supplement for calcium.
Medicine: Investigated for its potential therapeutic effects in bone health and calcium metabolism.
Industry: Utilized in the production of biodegradable polymers and as an additive in food products.
Wirkmechanismus
The mechanism by which Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate exerts its effects involves its interaction with calcium channels and transporters in biological systems. It aids in the regulation of calcium levels within cells, influencing various metabolic pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison
Compared to similar compounds, Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a higher solubility in water due to its multiple hydroxyl groups. This makes it more effective in applications requiring rapid dissolution and bioavailability. Additionally, its unique structure allows for specific interactions in biological systems that are not observed with other calcium salts.
Eigenschaften
Molekularformel |
C12H24CaO15 |
|---|---|
Molekulargewicht |
448.39 g/mol |
IUPAC-Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
InChI-Schlüssel |
XLNFVCRGJZBQGX-XRDLMGPZSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)


![1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane](/img/structure/B12055068.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)

![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

